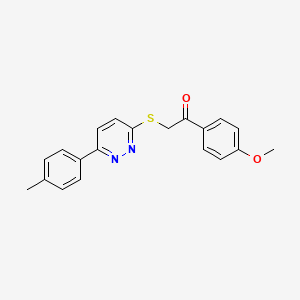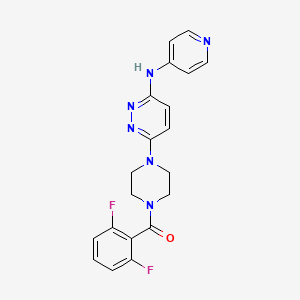
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research on the synthesis of related compounds, such as piperidine and pyridazinone derivatives , indicates the interest in developing efficient synthetic pathways for potential pharmacological agents. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride involved amidation, Friedel-crafts acylation, and hydration, indicating the chemical versatility and reactivity of difluorophenyl-piperazinyl methanones (Zheng Rui, 2010). This process highlights the methodology for synthesizing structurally complex and pharmacologically relevant compounds.
Pharmacokinetics and Metabolism
Studies on related compounds such as dipeptidyl peptidase IV inhibitors reveal insights into the metabolism, excretion, and pharmacokinetics, providing a basis for understanding how such compounds behave in biological systems. The metabolism pathways include hydroxylation, amide hydrolysis, and N-dealkylation, indicating the role of cytochrome P450 enzymes in their biotransformation (Raman K. Sharma et al., 2012). Such information is crucial for developing compounds with optimal pharmacological profiles.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential therapeutic applications of these compounds. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Molecular Docking and Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists emphasizes the significance of understanding the binding mechanisms of these compounds at the molecular level. This knowledge aids in the design of compounds with targeted pharmacological effects, demonstrating the application of computational tools in drug discovery (J. Shim et al., 2002).
Potential Antipsychotic Applications
Studies on heterocyclic compounds with affinity for dopamine and serotonin receptors offer insights into the development of novel antipsychotic agents. The structural modification of these compounds to improve their receptor affinity and selectivity underscores the potential of difluorophenyl-piperazinyl methanones and related structures in psychiatric medication (Devin M Swanson et al., 2009).
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-2-1-3-16(22)19(15)20(29)28-12-10-27(11-13-28)18-5-4-17(25-26-18)24-14-6-8-23-9-7-14/h1-9H,10-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPLOVZYRXBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)
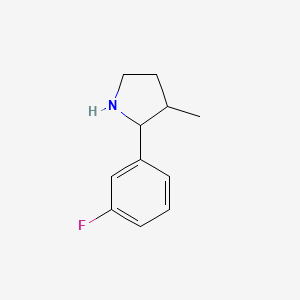


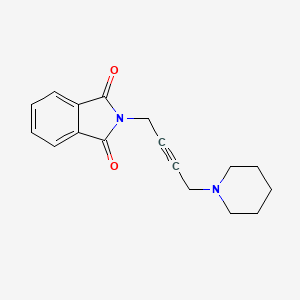
![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)

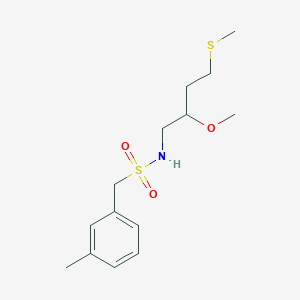
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)
